molecular formula C24H21N5O4S B14976985 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B14976985
M. Wt: 475.5 g/mol
InChI Key: VNIUMAATXDJECR-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a complex heterocyclic architecture. Its structure includes:

  • A pteridin-4-one core (4-oxo-3,4-dihydropteridin), a bicyclic system known for its role in nucleotide biosynthesis and enzyme inhibition .
  • A benzodioxole methyl substituent (2H-1,3-benzodioxol-5-ylmethyl) at position 3 of the pteridinone ring, which may enhance lipophilicity and metabolic stability .
  • A sulfanyl linker at position 2 of the pteridinone, connecting to an acetamide group.

Properties

Molecular Formula

C24H21N5O4S

Molecular Weight

475.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H21N5O4S/c1-14-3-5-17(9-15(14)2)27-20(30)12-34-24-28-22-21(25-7-8-26-22)23(31)29(24)11-16-4-6-18-19(10-16)33-13-32-18/h3-10H,11-13H2,1-2H3,(H,27,30)

InChI Key

VNIUMAATXDJECR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps The initial step often includes the preparation of the benzodioxole moiety, followed by the formation of the pteridine ringSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acetamide derivatives with diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Pteridinone + Acetamide Benzodioxolylmethyl, 3,4-dimethylphenyl Hypothesized enzyme inhibition (structural analogy)
ZHAWOC5682 (8d) Isoindole + Acetamide 5-(benzyloxy)pentyloxy, 4-fluorophenyl Not explicitly stated; likely anticancer or anti-inflammatory (common for isoindoles)
ZHAWOC5683 (9d) Isoindole + Acetamide 5-hydroxypentyloxy, 4-fluorophenyl Enhanced solubility vs. 8d; potential prodrug design
PF 43(1) Derivatives Hexane + Acetamide 2,6-dimethylphenoxy, hydroxy/amino groups Antimicrobial or antiviral (based on peptidomimetic motifs)
Anti-exudative Acetamides Triazole + Acetamide Furan-2-yl, sulfanyl linker Anti-inflammatory (50–70% efficacy vs. diclofenac sodium)
Biphenyl Acetamide Biphenyl + Acetamide 3,4-dimethylisoxazolyl, sulfamoyl Likely kinase inhibition (sulfamoyl groups common in kinase inhibitors)

Key Comparative Insights

Structural Diversity and Bioactivity: The target compound’s pteridinone core distinguishes it from isoindole () or triazole-based analogues (). Pteridines are often associated with folate metabolism interference, suggesting unique mechanistic pathways compared to anti-inflammatory acetamides () or antimicrobial derivatives ().

Activity Landscape and SAR :

  • Sulfanyl vs. Sulfamoyl Linkers : The target compound’s sulfanyl group may confer redox activity or metal chelation, unlike sulfamoyl groups in , which are typically inert but enhance hydrogen bonding .
  • Benzodioxole vs. Isoxazole : The benzodioxole methyl group in the target compound could improve metabolic stability compared to the 3,4-dimethylisoxazole in , which may be prone to oxidative degradation .

Analytical Comparisons: Molecular Networking: Using MS/MS-based clustering (cosine scores >0.8), the target compound’s fragmentation pattern would likely group with pteridine derivatives, while triazole or isoindole acetamides () form distinct clusters . Activity Cliffs: Minor structural changes (e.g., replacing benzodioxole with furan in ) could drastically alter potency, underscoring the need for precise SAR studies .

NMR and Spectral Data :

  • The acetamide proton (δ 2.1–2.5 ppm in ¹H-NMR) and aromatic signals (δ 6.5–7.5 ppm) in the target compound would overlap with analogues like , but benzodioxole-specific peaks (δ 5.9–6.1 ppm) would differentiate it .

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